molecular formula C10H17ClN6 B1324964 N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride CAS No. 1171647-17-8

N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride

Cat. No. B1324964
CAS RN: 1171647-17-8
M. Wt: 256.73 g/mol
InChI Key: CRUFRHCCSKBUSH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride (3,4-DMPHMG) is a synthetic guanidine compound that is known for its diverse biological activities. It has been used in the synthesis of various drugs, as a catalyst in organic reactions, and as a reagent in the detection of other compounds. 3,4-DMPHMG has also been studied for its potential applications in pharmaceuticals, biochemistry, and medical research.

Scientific Research Applications

Antimicrobial Activity

N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride and its derivatives demonstrate potential antimicrobial activity. For instance, Gössnitzer et al. (2002) synthesized a series of related compounds that exhibited weak antibacterial activity against Gram-positive bacteria and activity against the pathogenic yeast Candida albicans (Gössnitzer, Feierl, & Wagner, 2002).

Chiral Superbases

Modified guanidines, which include N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride, have been explored as potential chiral superbases. Isobe, Fukuda, and Ishikawa (2000) investigated the preparation of these guanidines, which can be essential in asymmetric synthesis and other organic transformations (Isobe, Fukuda, & Ishikawa, 2000).

Tautomerism Studies

Studies on the tautomerism of guanidines, including compounds similar to N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride, have been conducted. Ghiviriga et al. (2009) examined the tautomerism of 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds, providing insights into the structural behavior of these compounds in solution (Ghiviriga, El-Gendy, Steel, & Katritzky, 2009).

Medicinal Preparation Synthesis

Guanidine derivatives, like N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride, are useful for synthesizing medicinal preparations. Glushkov et al. (1981) utilized similar compounds to synthesize hypotensive agents, demonstrating the medicinal potential of these compounds (Glushkov, Dronova, Nikolaeva, Medvedev, & Mashkovskii, 1981).

Optoelectronic Properties and Bioactivity

Research on imine derivatives, related to N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride, has been conducted to explore their optoelectronic properties and bioactivity. Ashfaq et al. (2022) synthesized two imine compounds and conducted a computational study to assess their molecular structure, optoelectronic properties, and potential as inhibitors against SARS-CoV-2 proteins (Ashfaq, Tahir, Muhammad, Munawar, Ali, Ahmed, Al‐Sehemi, Alarfaji, & Khan, 2022).

properties

IUPAC Name

1-amino-2-[N'-(3,4-dimethylphenyl)carbamimidoyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6.ClH/c1-6-3-4-8(5-7(6)2)14-9(11)15-10(12)16-13;/h3-5H,13H2,1-2H3,(H5,11,12,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUFRHCCSKBUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N=C(N)NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=C(N)/N=C(\N)/NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride

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